

Application Notes and Protocols for AST5902 Trimesylate in Combination Chemotherapy

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Compound of Interest

Compound Name: AST5902 trimesylate

Cat. No.: B10824903

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Introduction

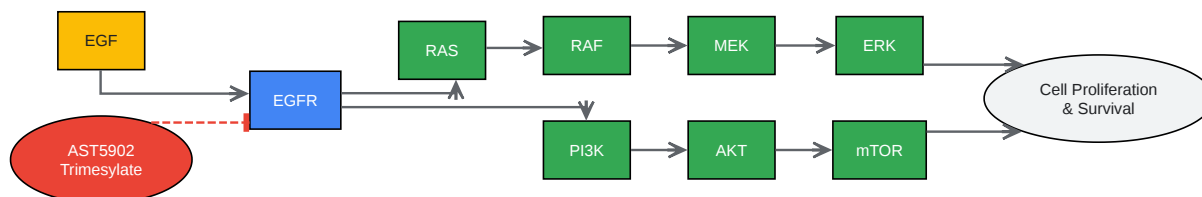
AST5902 trimesylate is the primary and pharmacologically active metabolite of Furmonertinib (also known as Afritinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Furmonertinib is designed to target both EGFR-sensitizing mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC).[2] The rationale for combining **AST5902 trimesylate** with conventional chemotherapy agents stems from the potential for synergistic anti-tumor effects and the ability to overcome or delay the onset of resistance.

Clinical investigations are underway to evaluate the efficacy and safety of Furmonertinib in combination with platinum-based chemotherapy agents such as cisplatin and carboplatin, along with the antifolate agent pemetrexed.[3][4] This document provides detailed application notes and proposed protocols for preclinical studies investigating the combination of **AST5902 trimesylate** with these chemotherapy agents, based on established methodologies for similar EGFR inhibitors.

Signaling Pathways

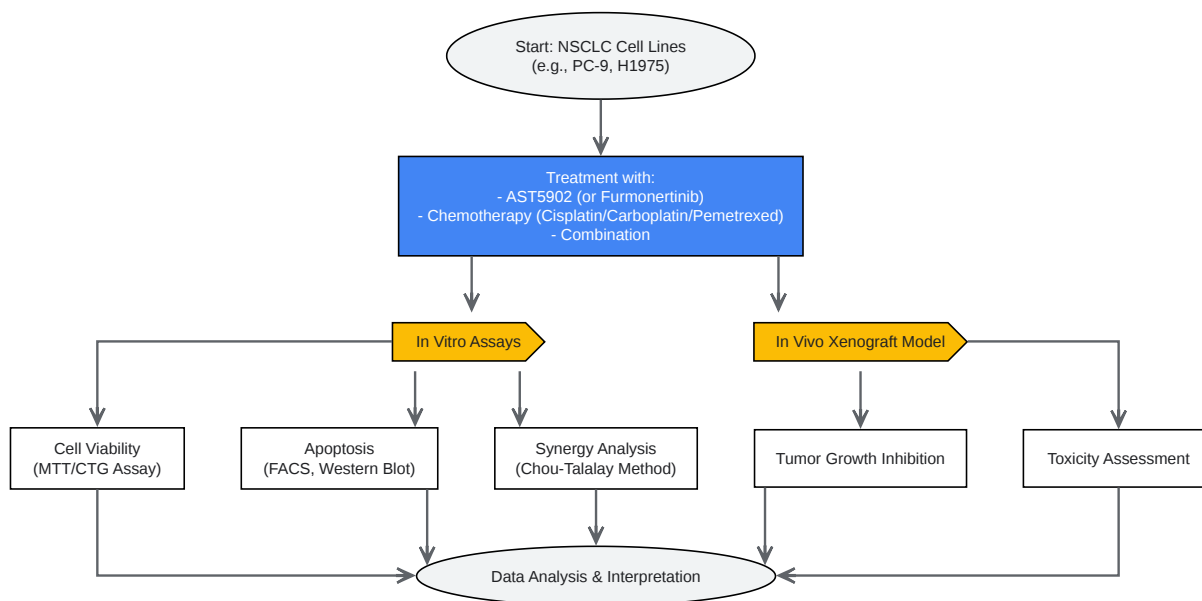
AST5902, as the active metabolite of an EGFR inhibitor, primarily targets the EGFR signaling cascade. Upon binding of ligands like EGF, EGFR dimerizes and autophosphorylates, initiating downstream signaling through two major pathways: the RAS-RAF-MEK-ERK (MAPK) pathway

and the PI3K-AKT-mTOR pathway. These pathways are crucial for cell proliferation, survival, and differentiation. The following diagrams illustrate the targeted signaling pathways.



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EGFR Signaling Pathway Inhibition by AST5902



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References

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- 2. The efficacy of furmonertinib in untreated advanced NSCLC patients with sensitive EGFR mutations in a real-world setting: a single institutional experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
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